- A KAS-III Heterodimer in Lipstatin Biosynthesis Nondecarboxylatively Condenses C8 and C14 Fatty Acyl-CoA Substrates by a Variable Mechanism during the Establishment of a C22 Aliphatic Skeleton, Journal of the American Chemical Society, 2019, 141(9), 3993-4001

Cas no 10018-94-7 (Coenzyme A, S-(2E)-2-octenoate)

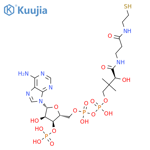

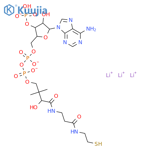

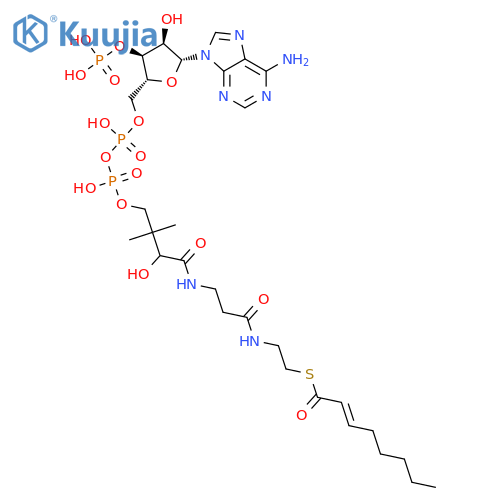

10018-94-7 structure

商品名:Coenzyme A, S-(2E)-2-octenoate

Coenzyme A, S-(2E)-2-octenoate 化学的及び物理的性質

名前と識別子

-

- Coenzyme A,S-(2E)-2-octenoate

- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E

- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oc

- (2E)-2-octenoyl-CoA

- 2,3-trans-Octenoyl coenzyme A

- 2E-octenoyl-CoA

- AG-D-04524

- Coenzyme A,S-2-octenoate, (E)- (8CI)

- CTK3J8618

- Oct-2-trans-enoyl-CoA

- Oct-trans-2-enoyl coenzyme A

- trans-2-octenoyl-CoA

- trans-2-octenoylcoenzyme A

- trans-D2,3-Octenoyl-CoA

- trans-Δ2,3-Octenoyl-CoA

- Oct-trans- 2-enoyl coenzyme A

- Oct-2-trans-enoyl-CoA

- 2-Trans octenoyl-CoA

- 2,3-trans-Octenoyl coenzyme A

- Coenzyme A, S-2-octenoate, (E)- (8CI)

- Coenzyme A, S-(2E)-2-octenoate

- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate

- CPSDNAXXKWVYIY-FFJUWABQSA-N

- DTXSID90331512

- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-enethioate

- 10018-94-7

- 2-Trans octenoyl-CoA

- trans-Δ2,3-Octenoyl-CoA

- ES175043

- S-(2E)-2-octenoate Coenzyme A

-

- インチ: InChI=1S/C29H48N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h8-9,16-18,22-24,28,39-40H,4-7,10-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/b9-8+/t18-,22-,23-,24?,28-/m1/s1

- InChIKey: CPSDNAXXKWVYIY-DPSCIZRPSA-N

- ほほえんだ: CCCCC/C=C/C(SCCNC(CCNC(C(C(COP(OP(OC[C@H]1O[C@@H](N2C=NC3=C(N=CN=C23)N)[C@H](O)[C@@H]1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)=O)=O

計算された属性

- せいみつぶんしりょう: 891.20434

- どういたいしつりょう: 891.20402525g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 9

- 水素結合受容体数: 22

- 重原子数: 57

- 回転可能化学結合数: 25

- 複雑さ: 1530

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- 疎水性パラメータ計算基準値(XlogP): -2.8

- トポロジー分子極性表面積: 389Ų

じっけんとくせい

- PSA: 363.63

- LogP: -1.281

Coenzyme A, S-(2E)-2-octenoate 合成方法

合成方法 1

はんのうじょうけん

1.1R:K2CO3, R:PyBOP, S:H2O, S:THF, 1 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1

リファレンス

- Control mechanism for cis double-bond formation by polyunsaturated fatty-acid synthases, Angewandte Chemie, 2019, 58(8), 2326-2330

合成方法 3

はんのうじょうけん

1.1R:Et3N, S:THF, 0°C; 12 h, rt

2.1R:Disodium carbonate, S:H2O, S:EtOH, S:Et2O, S:AcOEt, 0°C, pH 8.2; 2 h, rt

2.2R:NaHCO3, S:H2O, pH 7.4

2.1R:Disodium carbonate, S:H2O, S:EtOH, S:Et2O, S:AcOEt, 0°C, pH 8.2; 2 h, rt

2.2R:NaHCO3, S:H2O, pH 7.4

リファレンス

- Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit, Journal of Biological Chemistry, 2015, 290(45), 26994-27011

合成方法 4

はんのうじょうけん

1.1R:Et3N, S:CH2Cl2, 0°C; 0.5 h, rt

1.2R:HCl, S:H2O

2.1S:Benzene, rt; 4 h, reflux

2.2R:NaOH, S:H2O

3.1S:PhMe, 48 h, rt

4.1S:H2O, S:THF, overnight, rt, pH 8.5

1.2R:HCl, S:H2O

2.1S:Benzene, rt; 4 h, reflux

2.2R:NaOH, S:H2O

3.1S:PhMe, 48 h, rt

4.1S:H2O, S:THF, overnight, rt, pH 8.5

リファレンス

- Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility, Angewandte Chemie, 2013, 52(47), 12308-12312

合成方法 5

はんのうじょうけん

1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt

リファレンス

- Harnessing the Chemical Activation Inherent to Carrier Protein-Bound Thioesters for the Characterization of Lipopeptide Fatty Acid Tailoring Enzymes, Journal of the American Chemical Society, 2008, 130(8), 2656-2666

合成方法 6

はんのうじょうけん

1.1R:ClCO2Et, C:Et3N, S:THF, 25 min, rt

1.2S:H2O, S:THF, 2 d, rt, pH 8; pH 3

1.2S:H2O, S:THF, 2 d, rt, pH 8; pH 3

リファレンス

- A Distinct MaoC-like Enoyl-CoA Hydratase Architecture Mediates Cholesterol Catabolism in Mycobacterium tuberculosis, ACS Chemical Biology, 2014, 9(11), 2632-2645

合成方法 7

はんのうじょうけん

1.1R:K2CO3, R:Li, S:H2O, S:THF, 12 h, rt

リファレンス

- Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan derivatives, Bioorganic & Medicinal Chemistry, 2020, 28(22), 115744

合成方法 8

はんのうじょうけん

1.1S:Et2O, rt → 0°C

1.2R:Et3N, R:ClCO2Et, 10 min, 0°C; 30 min, 0°C

1.3R:Disodium carbonate, S:H2O, S:EtOH, S:AcOEt, rt, pH 8; rt, pH 8

1.2R:Et3N, R:ClCO2Et, 10 min, 0°C; 30 min, 0°C

1.3R:Disodium carbonate, S:H2O, S:EtOH, S:AcOEt, rt, pH 8; rt, pH 8

リファレンス

- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis, Journal of Medicinal Chemistry, 2006, 49(21), 6308-6323

Coenzyme A, S-(2E)-2-octenoate Raw materials

- trans-2-Octenoic Acid

- 2-BROMOACETYL BROMIDE

- Coenzyme A Trilithium Salt

- Coenzyme A

- Coenzyme A, lithium salt (1:?)

Coenzyme A, S-(2E)-2-octenoate Preparation Products

Coenzyme A, S-(2E)-2-octenoate 関連文献

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

10018-94-7 (Coenzyme A, S-(2E)-2-octenoate) 関連製品

- 1264-52-4(Octanoyl Coenzyme A)

- 1763-10-6(Coenzyme A, S-hexadecanoate)

- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))

- 102029-73-2(Acetyl Coenzyme A trisodium)

- 108347-97-3(Succinyl Coenzyme A Sodium)

- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))

- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)

- 85-61-0(Coenzyme A)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬